N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide
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Overview
Description
N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and oxadiazole rings can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
- 4-Methyl-N-(2-pyridylmethyl)benzenesulfonamide
- N-(2,6-Dimethylphenyl)-4-methyl-benzenesulfonamide
Uniqueness
N-[(Furan-2-YL)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring, oxadiazole ring, and sulfonamide group in a single molecule allows for diverse interactions and applications that are not typically seen in simpler compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-17-15(18-23-10)13-8-12(5-6-14(13)21-2)24(19,20)16-9-11-4-3-7-22-11/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOVWFNWCJDNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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